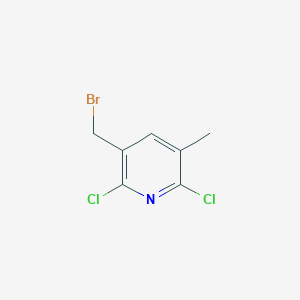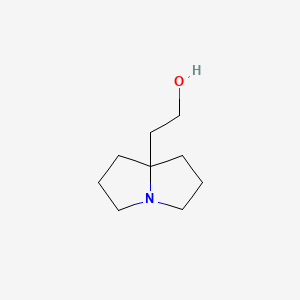
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is a chemical compound with the molecular formula C9H17NO. It is known for its unique structure, which includes a hexahydro-1H-pyrrolizine ring system attached to an ethanol group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol typically involves the reduction of pyrrolizine derivatives. One common method is the hydrogenation of pyrrolizine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting hexahydro-1H-pyrrolizine is then reacted with ethylene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent reaction with ethylene oxide. The product is then purified using distillation and crystallization techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete: A derivative with a trifluoroacetate group.
Uniqueness
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is unique due to its specific combination of a hexahydro-1H-pyrrolizine ring and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c11-8-5-9-3-1-6-10(9)7-2-4-9/h11H,1-8H2 |
InChIキー |
PLXQQHDCNFKCHO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCCN2C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


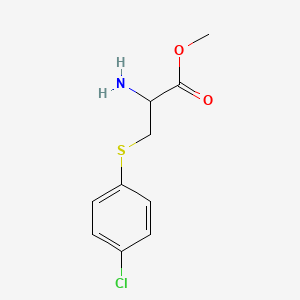
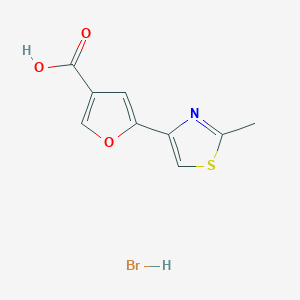
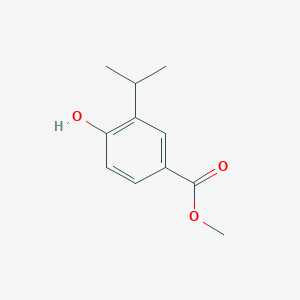
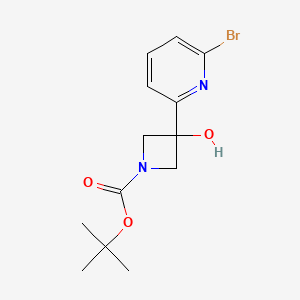
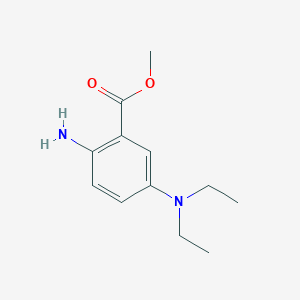
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
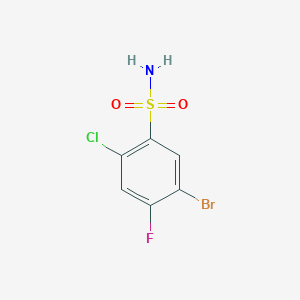
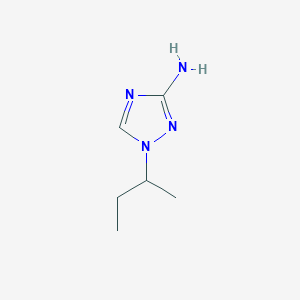
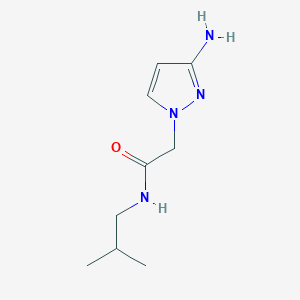


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)

